Amylmetacresol

説明

This compound is an antiseptic available in Canada over-the-counter in a number of lozenges for the treatment of sore throat and minor mouth infections,. this compound is often combined with dichlorobenzyl alcohol and menthol in the commonly used sore throat lozenges, known as Strepsils. The acute sore throat (pharyngitis) is one of the most common conditions for which children are seen in the primary care setting. Pharyngitis is normally caused by viruses and proves benign and self-limiting. Clinically proven, over-the-counter throat lozenges offer rapid and effective relief of acute sore throat symptoms, and are increasingly important in the management of this condition.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

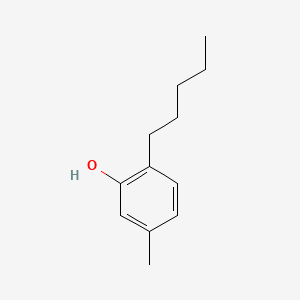

topical antiseptic for treatment of sore throat; structure in first source

Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGWFZQGEQJZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046791 | |

| Record name | Amylmetacresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

not soluble | |

| Record name | Amylmetacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1300-94-3 | |

| Record name | Amylmetacresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylmetacresol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylmetacresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylmetacresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-pentyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLMETACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amylmetacresol's Virucidal Action Against Enveloped Viruses: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of amylmetacresol (AMC) against enveloped viruses, intended for researchers, scientists, and drug development professionals. The document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the proposed mechanisms and experimental workflows.

Core Mechanism of Action: Disruption of the Viral Envelope

This compound, a phenolic antiseptic, exerts its antiviral activity primarily through a direct virucidal effect on enveloped viruses.[1][2] The core mechanism involves the disruption of the viral lipid membrane and denaturation of viral surface proteins, leading to the inactivation of the virus and prevention of its entry into host cells.[1][2] This action is particularly effective against viruses that possess a lipid envelope, a structure essential for their infectivity.

Studies have demonstrated AMC's efficacy, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), against a range of enveloped respiratory viruses, including influenza A virus, Respiratory Syncytial Virus (RSV), and coronaviruses such as SARS-CoV.[3][4] Electron microscopy studies have revealed that contact with an AMC/DCBA mixture leads to extensive clumping of influenza A virions and morphological changes in the configuration of their surface spikes, without causing complete destruction of the viral membrane.[4] This suggests that AMC interferes with the proteins responsible for viral attachment and fusion with host cells.

The virucidal activity of AMC is rapid, with significant reductions in viral titers observed within minutes of exposure.[2][3][4] This swift action underscores its potential for topical applications aimed at reducing viral load at the site of infection.

Quantitative Analysis of Antiviral Efficacy

The virucidal activity of this compound, predominantly in combination with DCBA, has been quantified in several key studies. The following tables summarize the significant reductions in viral titers observed for various enveloped viruses.

| Virus | Initial Titer (log10 TCID50/ml) | Titer after 2 min Exposure to AMC/DCBA (log10 TCID50/ml) | Log10 Reduction | Reference |

| Influenza A/Taiwan | 5.2 | ≤1.2 | ≥4.0 | [3] |

| Respiratory Syncytial Virus (RSV) | 5.5 | ≤1.5 | ≥4.0 | [3] |

| SARS-CoV | 4.5 | ≤1.0 | ≥3.5 | [3] |

| Virus | Contact Time (minutes) | Mean Log10 Reduction in Viral Titer (vs. Placebo) | Reference |

| Parainfluenza Virus Type 3 (PIV3) | 1 | 2.51 | [2] |

| 5 | 2.51 | [2] | |

| 10 | 2.92 | [2] | |

| Cytomegalovirus (CMV) | 1 | >3.21 | [2] |

| 5 | >3.21 | [2] | |

| 10 | >3.21 | [2] |

It is important to note that some studies utilizing commercially available lozenges suggest that the overall formulation, including excipients, may contribute to the observed antiviral effect, and the activity can vary between different product formulations.[5]

Experimental Protocols

The following are detailed methodologies from key studies investigating the virucidal activity of this compound.

Virucidal Suspension Assay (Adapted from Oxford et al., 2005)[3][5]

-

Test Substance: A solution containing this compound and 2,4-dichlorobenzyl alcohol at a low pH.

-

Viruses: Influenza A/Taiwan (H1N1), Respiratory Syncytial Virus (RSV), and SARS-CoV.

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for influenza A, and Vero cells for RSV and SARS-CoV.

-

Protocol:

-

A suspension of the test virus (with a titer of approximately 3.5 log10 TCID50) is mixed with the AMC/DCBA solution.

-

The mixture is incubated for 2 minutes.

-

Immediately following incubation, the mixture is serially diluted.

-

The dilutions are added to monolayers of the appropriate host cells in 96-well plates.

-

The plates are incubated and observed for the development of cytopathic effect (CPE).

-

The 50% tissue culture infectious dose (TCID50) is calculated to determine the viral titer.

-

-

Electron Microscopy: Purified influenza A virus was incubated with the AMC/DCBA mixture for 2 minutes, then placed on grids, stained with phosphotungstic acid, and examined using an electron microscope.

Quantitative Suspension Test for Virucidal Activity (Adapted from Shephard and Zybeshari, 2015)[2]

-

Test Substance: Lozenges containing AMC (0.6 mg) and DCBA (1.2 mg) dissolved in a diluent, and the active ingredients as free substances.

-

Viruses: Parainfluenza virus type 3 (PIV3) and Cytomegalovirus (CMV).

-

Host Cells: Appropriate cell lines for PIV3 and CMV propagation and titration.

-

Protocol:

-

The test substance is mixed with the virus suspension.

-

The mixture is incubated for contact times of 1, 5, and 10 minutes.

-

The reaction is stopped by dilution in a neutralizing solution.

-

The neutralized mixture is serially diluted and inoculated onto host cell monolayers in 24-well plates.

-

Plates are incubated for 7-14 days, depending on the virus.

-

The viral titer is determined by a TCID50 assay using the Spearman-Kärber formula.

-

The log10 reduction in viral titer is calculated by comparing the titer of the test substance-treated virus to that of a placebo control.

-

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow of the virucidal suspension assays.

Caption: Proposed mechanism of this compound's virucidal action on enveloped viruses.

Caption: General experimental workflow for a virucidal suspension assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biological Evaluation of Amylmetacresol and Its Structural Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol, a key active ingredient in many over-the-counter antiseptic preparations, has a long history of use in treating minor mouth and throat infections. This technical guide provides an in-depth exploration of the chemical synthesis of this compound and its structural analogues. It details established and modern synthetic methodologies, including classical Friedel-Crafts acylation followed by reduction, and catalytic hydrogenation. Furthermore, this guide presents a comparative analysis of the biological activity of this compound and its analogues, supported by quantitative data from various antimicrobial studies. Structure-activity relationships are discussed to provide insights for the rational design of new and potentially more effective antiseptic agents. Detailed experimental protocols and visual diagrams of synthetic and analytical workflows are provided to aid researchers in the practical application of this information.

Introduction

This compound (6-pentyl-m-cresol) is a phenolic compound widely recognized for its antiseptic properties.[1] It is a common component in throat lozenges and sprays, often in combination with other active ingredients like 2,4-dichlorobenzyl alcohol, for the symptomatic relief of sore throats.[2] The antimicrobial action of this compound is attributed to its ability to denature proteins and disrupt the cell membranes of microorganisms, leading to cell lysis.[1][2] This broad-spectrum activity makes it effective against a range of bacteria and some viruses associated with mouth and throat infections.

The structural simplicity of this compound, featuring an alkyl chain attached to a cresol backbone, makes it an interesting scaffold for medicinal chemistry exploration. By systematically modifying the length and branching of the alkyl substituent, as well as its position on the phenolic ring, it is possible to investigate structure-activity relationships (SAR) and potentially develop analogues with enhanced antimicrobial potency or improved physicochemical properties. This guide delves into the synthetic routes to access this compound and its structural variants and correlates their chemical structures with their biological activities.

Chemical Synthesis of this compound and its Analogues

The synthesis of this compound and its structural analogues, primarily other 6-alkyl-m-cresols, can be efficiently achieved through a two-step process: Friedel-Crafts acylation of m-cresol followed by reduction of the resulting ketone.

General Synthetic Pathway

The overall synthetic scheme is depicted below. This pathway allows for the introduction of various alkyl chains by selecting the appropriate acylating agent.

Step 1: Friedel-Crafts Acylation

The first step involves the Friedel-Crafts acylation of m-cresol with an appropriate acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces an acyl group at the position ortho to the hydroxyl group and para to the methyl group, yielding a 6-acyl-m-cresol intermediate.

Experimental Protocol: Synthesis of 6-Valeryl-m-cresol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq) and a suitable inert solvent such as nitrobenzene or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: m-Cresol (1.0 eq) is dissolved in the same solvent and added to the stirred suspension. The mixture is cooled in an ice bath.

-

Acylation: Valeryl chloride (1.1 eq) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 6-valeryl-m-cresol.

Step 2: Reduction of the Acyl Group

The second step is the reduction of the carbonyl group of the 6-acyl-m-cresol to a methylene group, yielding the final 6-alkyl-m-cresol. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions. A more modern and often milder alternative is catalytic hydrogenation.

The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Experimental Protocol: Clemmensen Reduction of 6-Valeryl-m-cresol

-

Preparation of Amalgamated Zinc: Zinc dust is amalgamated by stirring with a dilute aqueous solution of mercuric chloride for a short period, followed by decanting the solution and washing the solid with water.

-

Reduction: The 6-valeryl-m-cresol is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene.

-

Reaction: The mixture is heated under reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.

-

Work-up and Purification: After cooling, the organic layer is separated, washed with water and brine, and dried. The product, this compound, is then purified by distillation under reduced pressure.

The Wolff-Kishner reduction utilizes hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

Experimental Protocol: Wolff-Kishner Reduction of 6-Valeryl-m-cresol

-

Hydrazone Formation: 6-Valeryl-m-cresol, hydrazine hydrate (excess), and diethylene glycol are heated together to form the hydrazone intermediate.

-

Reduction: Potassium hydroxide is added, and the temperature is raised to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting this compound is purified by vacuum distillation.

A more contemporary and often higher-yielding method involves the catalytic hydrogenation of the acyl intermediate using a palladium on carbon (Pd/C) catalyst.

Experimental Protocol: Catalytic Hydrogenation of 6-Valeryl-m-cresol

-

Reaction Setup: 6-Valeryl-m-cresol is dissolved in a suitable solvent, such as ethanol or acetic acid, in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The reaction is stirred under a hydrogen atmosphere at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by vacuum distillation.

Structural Analogues and Structure-Activity Relationships

The antimicrobial activity of phenolic compounds is significantly influenced by the nature of their alkyl substituents. Generally, increasing the length of the alkyl chain enhances antibacterial activity up to a certain point, after which a "cut-off" effect is observed, likely due to reduced water solubility.

The following table summarizes the reported minimum inhibitory concentrations (MICs) for a series of alkyl-substituted phenols against common bacteria, illustrating the effect of alkyl chain length on antimicrobial potency.

| Compound | Alkyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| m-Cresol | Methyl | >1000 | >1000 | [3] |

| 6-Ethyl-m-cresol | Ethyl | 500 | 1000 | [4] |

| 6-Propyl-m-cresol | Propyl | 250 | 500 | [4] |

| 6-Butyl-m-cresol | Butyl | 125 | 250 | [4] |

| This compound | Pentyl | 62.5 | 125 | [4] |

| 6-Hexyl-m-cresol | Hexyl | 31.25 | 62.5 | [4] |

| 6-Heptyl-m-cresol | Heptyl | 62.5 | 125 | [4] |

| 6-Octyl-m-cresol | Octyl | 125 | 250 | [4] |

Note: The MIC values are compiled from various sources and may have been determined under slightly different experimental conditions. They are presented here for comparative purposes.

From the data, it is evident that the antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria increases with the elongation of the alkyl chain from methyl to hexyl. The optimal activity appears to be with the hexyl derivative, after which the potency begins to decrease, demonstrating the cut-off phenomenon. This trend is likely due to the increased lipophilicity conferred by the longer alkyl chains, which facilitates partitioning into and disruption of the bacterial cell membrane.

Experimental Workflow for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of newly synthesized this compound analogues, a standardized method such as the broth microdilution susceptibility test is commonly employed to determine the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution Assay

-

Preparation of Reagents:

-

Test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare high-concentration stock solutions.

-

A sterile liquid growth medium (e.g., Mueller-Hinton Broth) is prepared.

-

The bacterial strain of interest is cultured overnight, and a suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in the broth medium.

-

Each well is then inoculated with the standardized bacterial suspension.

-

Appropriate controls are included: a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).

-

-

Incubation and Analysis:

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Following incubation, the wells are examined for visible signs of bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

-

Conclusion

This compound and its structural analogues represent a valuable class of antiseptic compounds. Their synthesis is readily achievable through well-established organic reactions, allowing for the systematic exploration of structure-activity relationships. The antimicrobial potency of these compounds is clearly linked to the lipophilicity and size of the alkyl substituent, with a general trend of increasing activity with chain length up to a certain point. The detailed synthetic and microbiological testing protocols provided in this guide offer a framework for researchers to synthesize and evaluate novel analogues in the quest for more effective and safer antiseptic agents for therapeutic applications. Further research could focus on exploring branched alkyl chains, the introduction of other functional groups on the aromatic ring, and quantitative structure-activity relationship (QSAR) studies to build predictive models for antimicrobial activity.

References

- 1. Friedel-Crafts Alkylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation, and preliminary structure-activity considerations of a series of alkylphenols as intravenous anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Historical perspective on the discovery and development of Amylmetacresol

An In-depth Technical Guide on the Historical Discovery and Development of Amylmetacresol

Introduction

This compound (AMC) is a phenolic compound, chemically identified as 5-methyl-2-pentylphenol, derived from m-cresol.[1][2] It has a long-standing history as a potent antiseptic agent for the treatment of minor infections of the mouth and throat.[2] Initially recognized for its disinfectant properties, subsequent research has revealed a more complex pharmacological profile, including significant local anesthetic effects.[1][3] This dual action underpins its efficacy in providing symptomatic relief for conditions such as pharyngitis.[4]

This technical guide provides a comprehensive historical perspective on the discovery and development of this compound, detailing its initial synthesis, the elucidation of its antimicrobial and anesthetic mechanisms, and its evolution into a widely used active pharmaceutical ingredient in over-the-counter throat lozenges. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate a deeper understanding of this compound's scientific journey.

Initial Discovery and Synthesis

The first reported synthesis of this compound dates back to 1930, outlined in a patent by the Boots Pure Drug Company Limited.[5] The original large-scale manufacturing process involved a two-step chemical synthesis, which, while effective, utilized hazardous reagents and required complex purification procedures.[5]

Original Synthesis Protocol (c. 1930)

The foundational synthesis of this compound involved the rearrangement of m-cresol valerate (MCV) followed by a reduction step.[5]

Step 1: Fries Rearrangement of m-Cresol Valerate

-

Objective: To form valeryl m-cresol (VMC) from m-cresol valerate.

-

Reagents: m-cresol valerate, Aluminium chloride (AlCl₃) as a catalyst.

-

Procedure: m-cresol valerate is treated with aluminium chloride, which catalyzes a Fries rearrangement. This intramolecular acylation reaction results in the formation of valeryl m-cresol.[5]

-

Purification: The resulting VMC required purification via complex fractional distillation before proceeding to the next step.[5]

Step 2: Clemmensen Reduction of Valeryl m-cresol

-

Objective: To reduce the ketone group of VMC to form this compound.

-

Reagents: Purified valeryl m-cresol, Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl).

-

Procedure: The valeryl m-cresol is reduced using zinc amalgam in the presence of a strong acid, characteristic of a Clemmensen reduction. This process converts the carbonyl group into a methylene group, yielding the final this compound product.[5]

-

Purification: The final AMC product required further processing, including additional fractional distillations, to achieve the necessary purity for pharmaceutical applications.[5]

Modern synthesis methods have been developed to be more efficient and cost-effective, often replacing hazardous catalysts like aluminium chloride with alternatives such as methanesulphonic acid and using different starting materials like valeric anhydride or valeryl chloride with m-cresol.[5]

Elucidation of Antimicrobial Properties

Shortly after its initial synthesis, the antiseptic and disinfectant properties of this compound were formally documented. A seminal study by C. E. Coulthard in 1931 provided the first detailed report on its potent antimicrobial activity.[2] Later research established its broad-spectrum efficacy against both bacteria and certain viruses implicated in oropharyngeal infections.[4][6]

Bactericidal Efficacy

This compound, particularly in combination with 2,4-dichlorobenzyl alcohol (DCBA), demonstrates rapid bactericidal activity against a wide range of bacterial species known to cause pharyngitis.[4][7]

| Bacterial Species | Time to >3 log₁₀ Reduction (99.9% Kill) | Log₁₀ Reduction (CFU/mL ± SD) at 1 min | Reference |

| Streptococcus pyogenes | 1 minute | 5.7 ± 0.1 | [4][7] |

| Haemophilus influenzae | 1 minute | 6.1 ± 0.1 | [4][7] |

| Arcanobacterium haemolyticum | 1 minute | 6.5 ± 0.0 | [4][7] |

| Fusobacterium necrophorum | 1 minute | 6.5 ± 0.0 | [4][7] |

| Streptococcus dysgalactiae | 5 minutes | - | [4][7] |

| Moraxella catarrhalis | 5 minutes | - | [4][7] |

| Staphylococcus aureus | 10 minutes | - | [4][7] |

Virucidal Activity and Proposed Mechanism

This compound has demonstrated virucidal effects against several enveloped respiratory viruses.[2][6] While the precise mechanism is not fully elucidated, it is proposed to act on the viral envelope.[1][8]

Proposed Antiviral Mechanisms of Action:

-

Protein Denaturation: AMC may denature the external protein spikes on the viral envelope, which are essential for attachment to host cells.[1]

-

Lipid Membrane Interaction: A selective effect on the viral lipid membrane or the protein-lipid interaction is another suggested mechanism, disrupting the integrity of the virus.[1][8]

Experimental Protocol: In Vitro Bactericidal Assay

The bactericidal activity of AMC is typically evaluated using a standardized in vitro suspension test.

-

Objective: To measure the reduction in viable bacterial counts after exposure to an AMC/DCBA lozenge solution.[4]

-

Methodology:

-

Test Preparation: An AMC/DCBA lozenge is dissolved in a standardized artificial saliva medium to simulate oral cavity conditions.

-

Inoculum: Triplicate cultures of test organisms (e.g., S. pyogenes) are prepared to an approximate population of 10⁸ colony-forming units (CFU)/mL.

-

Exposure: The bacterial inoculum is added to the dissolved lozenge solution.

-

Sampling: Aliquots are removed at specific time points (e.g., 1, 5, and 10 minutes).

-

Neutralization & Plating: The antiseptic action in the aliquots is immediately neutralized, and the samples are serially diluted and plated on appropriate growth media.

-

Quantification: Following incubation, colonies are counted, and the log₁₀ reduction in CFU/mL is calculated relative to a control (lozenge-free medium).[4]

-

Discovery of Local Anesthetic Properties

For decades, the therapeutic benefit of this compound was attributed solely to its antiseptic properties. However, more recent research has uncovered a significant secondary mechanism: local anesthesia via the blockade of neuronal voltage-gated sodium channels.[3][9][10] This discovery provided a pharmacological basis for the rapid pain relief experienced by patients with a sore throat.[4]

Mechanism of Action: Sodium Channel Blockade

This compound exerts a local anesthetic-like effect by physically blocking voltage-gated sodium channels (specifically the NaV1.2 subtype) in neuronal membranes.[9][10] This blockade inhibits the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses, thereby preventing the transmission of pain signals.[1] Studies have shown that AMC binds more tightly to the inactivated conformation of the channel, a characteristic shared with many established local anesthetics.[3][10]

| Compound | EC₅₀ at -150 mV (μM) | Inactivated State Affinity (μM) | Reference |

| This compound | 53.6 | 35.0 | [3][10] |

| Hexylresorcinol | 23.1 | 1.88 | [3][10] |

| 2,4-Dichlorobenzyl alcohol | 661.6 | - | [3][10] |

| Lidocaine | ~400-500 (estimated) | - | [3] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The local anesthetic effects of AMC were quantified using the whole-cell patch-clamp technique on cells expressing neuronal sodium channels.

-

Objective: To measure the blocking effect of this compound on inward sodium currents in voltage-gated sodium channels.[9]

-

Methodology:

-

Cell Model: Human Embryonic Kidney (HEK 293) cells are heterologously transfected to express the α-subunit of the voltage-gated NaV1.2 sodium channel.

-

Patch-Clamp Configuration: The whole-cell configuration of the patch-clamp technique is established, allowing for the measurement of ion currents across the entire cell membrane.

-

Depolarization: The cell membrane is held at a resting potential (e.g., -150 mV) and then depolarized using voltage steps to elicit an inward sodium current.

-

Drug Application: this compound is applied to the cells at varying concentrations.

-

Data Acquisition: The inward sodium currents are recorded before and after the application of AMC. The degree of block is measured as the reduction in current amplitude.

-

Analysis: Dose-response curves are generated to calculate the half-maximal blocking concentration (EC₅₀), providing a quantitative measure of the drug's potency.[3][9]

-

Commercial Development and Formulation

The translation of this compound from a synthesized compound to a commercial product was driven by the Boots company. Recognizing its antiseptic efficacy for oral and throat infections, it was first formulated into throat lozenges around 1958. The most successful and enduring formulation combines this compound (0.6mg) with another antiseptic, 2,4-dichlorobenzyl alcohol (1.2mg).[2][11] This combination is the basis for the well-known brand Strepsils.[1][12] The development of a lozenge delivery system was strategic, as it allows for the slow release of the active ingredients, prolonging their contact time with the mucosal tissues of the mouth and throat.[13] Clinical bioavailability studies have confirmed the release and presence of AMC in saliva following the dissolution of a lozenge.[14]

Conclusion

The history of this compound is a compelling narrative of scientific evolution. Its journey began in 1930 with its synthesis as a chemical entity by the Boots Pure Drug Company, followed by its rapid characterization as a potent antiseptic.[2][5] For nearly half a century, its therapeutic value was understood primarily through this antimicrobial lens. The subsequent discovery of its local anesthetic properties, mediated by the blockade of voltage-gated sodium channels, marked a significant paradigm shift, providing a more complete explanation for its clinical efficacy in relieving the symptoms of sore throat.[3][10] Today, this compound stands as a key active ingredient in many over-the-counter remedies, its enduring presence a testament to a rich history of chemical synthesis, pharmacological investigation, and successful pharmaceutical development.

References

- 1. This compound | C12H18O | CID 14759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Spectrum of bactericidal action of this compound/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2012017204A1 - Efficient and cost-effective process for the manufacture of amyl m-cresol - Google Patents [patents.google.com]

- 6. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum of bactericidal action of this compound/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A combination of topical antiseptics for the treatment of sore throat blocks voltage-gated neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pardon Our Interruption [boots.com]

- 12. US6083995A - 2,4-dichlorobenzyl alcohol and this compound against HIV infection - Google Patents [patents.google.com]

- 13. jetir.org [jetir.org]

- 14. Clinical Trials Register [clinicaltrialsregister.eu]

Amylmetacresol: An In-depth Technical Guide to In Vivo Metabolism and Pharmacokinetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is an antiseptic agent widely used in over-the-counter throat lozenges for the symptomatic relief of mouth and throat infections. Understanding its in vivo metabolism and pharmacokinetic profile is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

Pharmacokinetic Profile

This compound is rapidly absorbed following oral administration.[1] However, a detailed quantitative analysis of its pharmacokinetic parameters in humans is not extensively available in publicly accessible literature. The following table summarizes the key pharmacokinetic parameters, with the current data availability noted.

Table 1: Quantitative Pharmacokinetic Data for this compound in Humans

| Parameter | Value | Species | Dosage Form | Reference |

| Tmax (Time to Maximum Concentration) | Data not available | - | - | - |

| Cmax (Maximum Plasma Concentration) | Data not available | - | - | - |

| AUC (Area Under the Curve) | Data not available | - | - | - |

| Half-life (t½) | Data not available | - | - | - |

| Volume of Distribution | Data not available | - | - | - |

| Clearance | Data not available | - | - | - |

Note: The lack of publicly available quantitative pharmacokinetic data for this compound highlights a significant gap in the understanding of its in vivo behavior. Further clinical studies are required to establish a complete pharmacokinetic profile.

Metabolism

The primary route of metabolism for this compound involves two key pathways: oxidation and glucuronidation.[1] These processes occur mainly in the liver and are essential for converting the lipophilic parent compound into more water-soluble metabolites that can be readily excreted from the body.

Oxidation

This compound undergoes oxidation of its pentyl side chain to form a carboxylic acid derivative. This is a common phase I metabolic reaction for compounds with alkyl chains.

Glucuronidation

The hydroxyl group on the phenol ring of this compound and the carboxylic acid metabolite can undergo conjugation with glucuronic acid. This phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of highly water-soluble glucuronide conjugates.[1]

Excretion

The metabolites of this compound, primarily the carboxylic acid derivative and glucuronide conjugates, are rapidly eliminated from the body via the kidneys through urinary excretion.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of this compound and a general workflow for a human pharmacokinetic study.

Caption: Metabolic Pathway of this compound.

Caption: General Experimental Workflow.

Experimental Protocols

Study Design

A typical pharmacokinetic study of this compound would involve an open-label, single-dose, crossover, or parallel-group design in healthy human volunteers.

-

Participants: A cohort of healthy adult male and female volunteers would be recruited. Exclusion criteria would include a history of clinically significant medical conditions, allergies to the study drug or related compounds, and use of concomitant medications that could interfere with the ADME of this compound.

-

Drug Administration: A single oral dose of an this compound-containing lozenge would be administered to fasting subjects.

-

Sample Collection:

-

Blood Samples: Venous blood samples would be collected into appropriate anticoagulant-containing tubes at pre-defined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma would be separated by centrifugation and stored at -80°C until analysis.

-

Urine Samples: Urine would be collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). The volume of each collection would be recorded, and an aliquot would be stored at -80°C until analysis.

-

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), would be required for the quantification of this compound and its primary metabolites (carboxylic acid derivative and glucuronide conjugates) in plasma and urine.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be developed to isolate the analytes from the biological matrix and minimize matrix effects.

-

Chromatography: Reverse-phase HPLC would likely be used to separate this compound and its metabolites from endogenous components.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions would be optimized for this compound and its metabolites, as well as for a suitable internal standard.

-

Method Validation: The bioanalytical method would be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Pharmacokinetic Analysis

Non-compartmental analysis would be used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

-

Tmax (Time to Cmax): Determined directly from the observed data.

-

AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

-

t½ (Terminal Half-life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

-

CL/F (Apparent Total Clearance): Calculated as Dose/AUC.

-

Vz/F (Apparent Volume of Distribution): Calculated as Dose/(λz * AUC).

The cumulative amount of this compound and its metabolites excreted in the urine would also be calculated to determine the extent of renal clearance.

Conclusion

This compound is an antiseptic that undergoes rapid absorption and is primarily metabolized through oxidation and glucuronidation before being excreted in the urine. While the qualitative aspects of its metabolism are understood, there is a notable absence of detailed in vivo quantitative pharmacokinetic data in the public domain. The methodologies outlined in this guide provide a framework for conducting the necessary studies to fill this knowledge gap, which is essential for a more complete understanding of the clinical pharmacology of this widely used compound. Further research is warranted to generate robust pharmacokinetic data to support its continued safe and effective use.

References

Amylmetacresol: A Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol (AMC) is a widely utilized antiseptic agent, primarily for the treatment of minor infections of the mouth and throat. Its efficacy stems from a multi-targeted mechanism of action, encompassing antibacterial, antiviral, and local anesthetic properties. This technical guide provides an in-depth exploration of the known molecular targets and binding sites of this compound, supported by available quantitative data and detailed experimental methodologies. The aim is to furnish researchers and drug development professionals with a comprehensive understanding of its pharmacodynamics.

Introduction

This compound (5-methyl-2-pentylphenol) is a phenolic compound that has been in clinical use for decades, commonly in combination with 2,4-dichlorobenzyl alcohol (DCBA) in throat lozenges.[1] While its antiseptic properties have been long recognized, recent research has shed light on its specific molecular interactions, revealing a more complex pharmacological profile than previously understood. This guide will systematically dissect the molecular mechanisms underpinning its therapeutic effects.

Molecular Targets of this compound

This compound's therapeutic actions can be attributed to its interaction with several distinct molecular targets, leading to its broad-spectrum antiseptic and analgesic effects.

Voltage-Gated Sodium Channels (VGSCs)

A primary molecular target for this compound's local anesthetic effect is the voltage-gated sodium channel, specifically the NaV1.2 subtype.[2][3] Blockade of these channels in neuronal membranes inhibits the propagation of action potentials, thereby dampening the sensation of pain.[4][5] This mechanism is analogous to that of established local anesthetics.[6]

Bacterial Cell Membranes

The antibacterial activity of this compound is attributed to its ability to interact with and disrupt the lipid bilayers of bacterial cell membranes.[6] This non-specific interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This physical disruption mechanism makes the development of bacterial resistance less likely compared to antibiotics that target specific enzymes.

Viral Envelopes and Proteins

This compound exhibits virucidal activity, particularly against enveloped viruses.[7][8] The proposed mechanism involves the denaturation of viral surface proteins and interference with the viral lipid envelope.[7][9] This action can prevent viral attachment and entry into host cells, thus inhibiting infection.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data for the interaction of this compound with its molecular targets.

Table 1: Inhibition of Voltage-Gated Sodium Channels by this compound

| Parameter | Value | Cell Line | Channel Subtype | Reference |

| EC50 (at -150 mV) | 53.6 µM | HEK 293 | NaV1.2 | [3] |

| Inactivated State Affinity | 35 µM | HEK 293 | NaV1.2 | [3] |

Table 2: General Efficacy and Toxicity Data for this compound

| Parameter | Value | Species | Reference |

| Rideal-Walker Coefficient | 250 | - | [1] |

| LD50 | 1500 mg/kg | Rat | [1] |

Table 3: Bactericidal Activity of this compound (in combination with DCBA) against Pharyngitis-Associated Bacteria

| Bacterial Species | Time to >99.9% Kill (minutes) | Reference |

| Streptococcus pyogenes | 1 | [4][10] |

| Haemophilus influenzae | 1 | [4][10] |

| Arcanobacterium haemolyticum | 1 | [10] |

| Fusobacterium necrophorum | 1 | [10] |

| Streptococcus dysgalactiae | 5 | [10] |

| Moraxella catarrhalis | 5 | [10] |

| Staphylococcus aureus | 10 | [4][10] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the molecular interactions of this compound.

Electrophysiological Assessment of Sodium Channel Blockade

The local anesthetic-like effects of this compound on voltage-gated sodium channels have been investigated using the patch-clamp technique.[2][3]

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and heterologously transfected to express the α-subunit of the human NaV1.2 voltage-gated sodium channel.

-

Whole-Cell Patch-Clamp Recordings: The whole-cell configuration of the patch-clamp technique is utilized to measure inward sodium currents. Cells are voltage-clamped, and depolarizing pulses are applied to elicit sodium currents.

-

Drug Application: this compound is applied to the cells at varying concentrations.

-

Data Analysis: The concentration-dependent block of the sodium currents is measured to determine the half-maximal effective concentration (EC50). The voltage and use-dependency of the block are also assessed by applying depolarizing pulses at different membrane potentials and frequencies to investigate the affinity for different channel states (resting, open, and inactivated).

In Vitro Bactericidal Activity Assay

The bactericidal efficacy of this compound, typically in combination with DCBA as found in lozenges, is assessed through time-kill assays.[4][10]

-

Preparation of Test Solution: Lozenges containing this compound are dissolved in a standardized artificial saliva solution to mimic physiological conditions.

-

Bacterial Strains: Clinically relevant bacterial strains implicated in pharyngitis are cultured to a specific density.

-

Exposure: The bacterial suspensions are exposed to the this compound-containing solution.

-

Time Points: Aliquots are taken at various time points (e.g., 1, 5, 10 minutes).

-

Quantification of Viable Bacteria: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the resulting colony-forming units (CFUs).

-

Data Analysis: The log reduction in CFUs compared to the initial inoculum is calculated to determine the rate and extent of bactericidal activity.

Virucidal Efficacy Testing

The antiviral properties of this compound are evaluated by measuring the reduction in viral infectivity following exposure.[8][11]

-

Virus Propagation: Respiratory viruses of interest (e.g., influenza A, respiratory syncytial virus) are propagated in suitable host cell lines.

-

Exposure to this compound: The viral stock is incubated with a solution containing this compound for a defined period.

-

Removal of Active Compound: The mixture is then diluted, or the active compound is neutralized to prevent further effects on the host cells.

-

Infection of Host Cells: The treated virus is used to infect a monolayer of susceptible host cells.

-

Quantification of Viral Infectivity: The residual viral infectivity is determined using methods such as a tissue culture infectious dose 50 (TCID50) assay or a plaque reduction assay.

-

Data Analysis: The reduction in viral titer in the this compound-treated group is compared to a control group to determine the virucidal effect.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.

Caption: Mechanism of this compound's local anesthetic action via blockade of voltage-gated sodium channels.

Caption: Overview of this compound's antibacterial and antiviral mechanisms of action.

Caption: Experimental workflow for assessing the effect of this compound on voltage-gated sodium channels.

Conclusion

This compound is a multifaceted active pharmaceutical ingredient with well-defined molecular targets that account for its clinical efficacy. Its ability to block voltage-gated sodium channels provides a rationale for its use in pain relief for sore throats, while its disruptive interactions with bacterial and viral membranes underpin its antiseptic properties. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development, including the investigation of potential synergistic effects with other active agents and the exploration of its utility in other therapeutic areas. Future structural biology studies would be invaluable in elucidating the precise binding sites on its molecular targets at an atomic level.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A combination of topical antiseptics for the treatment of sore throat blocks voltage-gated neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrum of bactericidal action of this compound/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preoperative this compound and dichlorobenzyl alcohol with lignocaine lozenge reduces postoperative sore throat following general anaesthesia using supraglottic airway devices: A double-blinded, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macsenlab.com [macsenlab.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C12H18O | CID 14759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

Amylmetacresol as a Voltage-Gated Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol (AMC), a common antiseptic agent found in sore throat lozenges, exhibits a secondary pharmacological activity as a blocker of voltage-gated sodium channels (NaV). This action, akin to that of local anesthetics, contributes to its analgesic properties. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental methodologies used to characterize this compound's interaction with voltage-gated sodium channels, with a primary focus on the neuronal isoform NaV1.2. The information presented herein is intended to support further research and drug development efforts in the fields of pain management and ion channel modulation.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key therapeutic strategy for a variety of neurological and cardiovascular conditions. This compound has been demonstrated in vitro to possess local anesthetic-like properties through the blockade of these channels. This guide synthesizes the available data on this activity, offering a detailed overview for the scientific community.

Mechanism of Action: State-Dependent Blockade

This compound's primary mechanism as a sodium channel blocker is state-dependent, meaning its binding affinity for the channel is influenced by the channel's conformational state (resting, open, or inactivated). In vitro studies have shown that this compound, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), induces a block of both resting and inactivated sodium channels, with a more pronounced effect on the inactivated state.[1] This preferential binding to the inactivated state is a characteristic feature of many local anesthetics and antiarrhythmic drugs.

The blockade of voltage-gated sodium channels by this compound is reversible.[2] This interaction leads to a reduction in the influx of sodium ions during depolarization, thereby dampening neuronal excitability and the transmission of pain signals.

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

Caption: State-dependent blockade of NaV channels by this compound.

Quantitative Data

The inhibitory potency of this compound on the neuronal voltage-gated sodium channel isoform NaV1.2 has been quantified in vitro. The following table summarizes the key findings from studies utilizing heterologous expression systems.

| Parameter | Value (µM) | Cell Line | Channel Isoform | Holding Potential | Reference |

| EC₅₀ (Tonic Block) | 53.6 | HEK 293 | NaV1.2 | -150 mV | [2] |

| Inactivated State Affinity | 35 | HEK 293 | NaV1.2 | N/A | [2] |

EC₅₀ (Half-maximal effective concentration) for tonic block represents the concentration of this compound required to inhibit 50% of the sodium current from a resting state. The inactivated state affinity indicates a stronger binding to channels that are already in an inactivated conformation.

Experimental Protocols

The characterization of this compound's effect on voltage-gated sodium channels predominantly relies on the whole-cell patch-clamp electrophysiology technique.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK 293) cells are commonly used for their high transfection efficiency and low endogenous expression of sodium channels.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Transfection: HEK 293 cells are transiently transfected with a plasmid containing the cDNA for the alpha subunit of the desired sodium channel isoform (e.g., human SCN2A for NaV1.2) using a suitable transfection reagent like Lipofectamine. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the ionic currents flowing through the voltage-gated sodium channels in the presence and absence of this compound.

-

Solutions:

-

Intracellular (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 2 MgCl₂, 10 HEPES. The pH is adjusted to 7.2 with CsOH.

-

Extracellular (Bath) Solution (in mM): 155 NaCl, 3 KCl, 1 MgCl₂, 1.5 CaCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

-

-

Voltage-Clamp Protocols:

-

Tonic Block Assessment: To determine the effect of this compound on resting channels, cells are held at a hyperpolarized potential (e.g., -120 mV or -150 mV) where most channels are in the resting state. Brief depolarizing pulses (e.g., to -10 mV for 10 ms) are applied at a low frequency (e.g., 0.033 Hz) to elicit sodium currents before and after the application of this compound.

-

Use-Dependent Block Assessment: To evaluate the effect on channels during repetitive firing, a train of depolarizing pulses (e.g., to -10 mV for 10 ms) is applied at a higher frequency (e.g., 10 Hz or 100 Hz). The progressive decrease in current amplitude during the pulse train in the presence of the drug indicates use-dependent block.

-

Inactivated State Affinity Assessment: To determine the affinity for the inactivated state, the voltage dependence of steady-state inactivation is measured. Cells are held at various conditioning pre-pulse potentials for a set duration (e.g., 500 ms) to induce different levels of channel inactivation, followed by a test pulse (e.g., to -10 mV) to measure the remaining available current. The shift in the half-inactivation voltage in the presence of this compound is used to calculate its affinity for the inactivated state.

-

Experimental Workflow

Caption: Experimental workflow for characterizing this compound's effect on NaV channels.

Discussion and Future Directions

The available data robustly supports the role of this compound as a voltage-gated sodium channel blocker, providing a molecular basis for its analgesic effects in the treatment of sore throat. The preferential binding to the inactivated state suggests a mechanism that would be more effective in rapidly firing neurons, such as those involved in pain signaling.

Future research should aim to:

-

Characterize the effects of this compound on a broader range of NaV channel isoforms to determine its selectivity profile.

-

Investigate the specific binding site of this compound on the sodium channel protein through mutagenesis and molecular modeling studies.

-

Explore the potential for synergistic or additive effects with other known sodium channel blockers.

-

Evaluate the clinical relevance of this mechanism in various pain models beyond sore throat.

Conclusion

This compound's activity as a state-dependent voltage-gated sodium channel blocker is a significant aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this mechanism, the quantitative parameters of its action, and the experimental protocols for its investigation. This information serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Antiseptic Properties of Amylmetacresol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research establishing the antiseptic characteristics of Amylmetacresol (AMC). The document focuses on early twentieth-century studies that first quantified its bactericidal efficacy and established its profile as a potent antiseptic agent. Methodologies from this era of antimicrobial research are detailed to provide a comprehensive understanding of the original experimental basis for the use of AMC in antiseptic preparations.

Quantitative Assessment of Bactericidal Efficacy

Early research into the antiseptic potential of this compound (then referred to as amyl-meta-cresol) centered on comparative analyses against established biocidal agents, most notably phenol. The primary quantitative metric used in these initial studies was the Rideal-Walker coefficient, a standardized measure of disinfectant potency relative to phenol.

A seminal 1931 study by C.E. Coulthard systematically evaluated the bactericidal activity of AMC against a range of pathogenic microorganisms. The findings from these experiments are summarized below, offering a quantitative snapshot of its efficacy as understood in the nascent stages of its development.

| Test Organism | Method | Vehicle | Temperature (°C) | Rideal-Walker Coefficient | Reference |

| Bacillus typhosus (N.C.T.C. 786) | Rideal-Walker | Water | 17-18 | 250 | [1] |

| Bacillus typhosus (N.C.T.C. 786) | Rideal-Walker | 10% Serum | 17-18 | 180 | [1] |

| Bacillus typhosus (N.C.T.C. 786) | Rideal-Walker | 5% Hard Soap | 17-18 | 100 | [1] |

| Staphylococcus aureus | Not Specified | Water | 37 | >142 | [1] |

| Streptococcus pyogenes | Not Specified | 10% Serum | 37 | ~285 | [1] |

| Corynebacterium diphtheriae | Not Specified | 10% Serum | 37 | ~200 | [1] |

| Mycobacterium tuberculosis | Not Specified | Water | 37 | 300 | [1] |

Table 1: Summary of Early Quantitative Data on the Bactericidal Efficacy of this compound

Experimental Protocols

The methodologies employed in the early evaluations of this compound reflect the standard practices of disinfectant testing in the 1930s. The protocols were designed to ensure a standardized comparison against phenol, the benchmark antiseptic of the era.

The Rideal-Walker Test for Phenol Coefficient Determination

The Rideal-Walker test was the cornerstone of early quantitative antiseptic testing. The protocol, as described by Coulthard (1931), was meticulously followed to determine the phenol coefficient of AMC.

Objective: To determine the dilution of this compound that sterilizes a microbial suspension in a given time, relative to the dilution of phenol required to achieve the same outcome.

Methodology:

-

Preparation of Reagents:

-

A 5% stock solution of this compound was prepared in 50% saponified cresol (lysol).

-

Working dilutions of AMC and phenol were made in distilled water.

-

-

Microbial Culture: A 24-hour broth culture of Bacillus typhosus (now Salmonella enterica serovar Typhi) was used as the test organism.

-

Inoculation and Exposure:

-

5 ml of each disinfectant dilution was dispensed into sterile test tubes.

-

0.2 ml of the bacterial culture was added to each dilution.

-

The mixtures were maintained at a constant temperature of 17-18°C.

-

-

Subculture and Observation:

-

At intervals of 2.5, 5, 7.5, and 10 minutes, a standardized loopful of the mixture was transferred to a fresh tube of nutrient broth.

-

These subcultures were incubated at 37°C for 48 hours.

-

The presence or absence of turbidity (growth) was recorded.

-

-

Calculation of Coefficient: The Rideal-Walker coefficient was calculated by dividing the dilution of AMC that showed no growth after 7.5 minutes but growth at 5 minutes by the corresponding dilution of phenol.

The workflow for this pivotal experiment is visualized in the diagram below.

References

Amylmetacresol: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is an effective antiseptic agent commonly utilized in the treatment of minor infections of the mouth and throat. Its efficacy and formulation characteristics are fundamentally governed by its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical parameters of this compound, including its solubility profile. The information is presented to support research, drug development, and formulation activities.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various pharmaceutical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Appearance | Clear or almost clear liquid, or solid crystalline mass, colorless or slightly yellow when freshly prepared. The substance may change color during storage. | [3][4] |

| Melting Point | 24 °C (75 °F) | [1][3][5][6] |

| Boiling Point | 137-139 °C at 6.7 kPa (50 mmHg) 273.2 °C at 760 mmHg | [1][5] |

| pKa (Predicted) | 10.55 ± 0.35 | [3][5] |

| LogP | 3.43330 4.4 (XLogP3) | [5] |

| Density (estimate) | 0.955 g/cm³ | [5] |

| Refractive Index | 1.5120 to 1.5160 | [3] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound exhibits a distinct solubility profile, characterized by its lipophilic nature.

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [3][4][5] |

| Ethanol (96%) | Very soluble | [3][4][5] |

| Acetone | Very soluble | [3][4][5] |

| Diethylether | Soluble | [1] |

| Oil | Soluble | [1] |

| DMSO | 60 mg/mL (336.57 mM) | [7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of a phenolic compound like this compound.

Melting Point Determination

The melting point can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point at a specific pressure can be determined using a microscale method.

-

Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of a phenolic compound can be determined by potentiometric titration.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity.

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is then added.

-

Equilibration: The mixture is agitated (e.g., in a separatory funnel) for a sufficient period to allow for equilibrium to be reached. The mixture is then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the base-10 logarithm of P.

Solubility Determination

The solubility of this compound in various solvents can be determined using the equilibrium shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The solubility is then expressed in units such as mg/mL or mol/L.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical compound like this compound.

Caption: A logical workflow for the physicochemical characterization of a pharmaceutical compound.

This compound's Primary Mechanism of Action

While not a classical signaling pathway, the primary antiseptic action of this compound can be visualized as a disruptive interaction with microbial cells.

Caption: Simplified diagram of this compound's antiseptic mechanism of action.

References

- 1. Partition coefficient - Wikipedia [en.wikipedia.org]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. pharmacyinfoline.com [pharmacyinfoline.com]

Amylmetacresol's Virucidal Action on Viral Lipid Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol (AMC), a phenolic antiseptic, has demonstrated significant virucidal activity, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the current understanding of AMC's mechanism of action, focusing on its interaction with viral lipid membranes. While direct biophysical evidence is limited, a substantial body of in vitro research suggests that AMC's efficacy stems from its ability to disrupt the integrity of the viral envelope, leading to a loss of infectivity. This document summarizes the key quantitative data on AMC's virucidal effects, details the experimental protocols used in these assessments, and presents visual representations of the proposed mechanism and experimental workflows.

Proposed Mechanism of Virucidal Action

This compound's virucidal activity is primarily attributed to its interaction with the lipid envelope of susceptible viruses. As a phenolic compound, AMC is lipophilic, allowing it to partition into the viral membrane. The proposed mechanism, while not fully elucidated through direct biophysical studies, is thought to involve the following key steps:

-

Disruption of the Lipid Bilayer: AMC is believed to intercalate into the viral lipid membrane, disrupting the ordered structure of the phospholipid bilayer. This interference is hypothesized to alter membrane fluidity and permeability.

-

Protein-Lipid Interaction Interference: The presence of AMC within the viral envelope may interfere with the interactions between the viral transmembrane proteins (such as hemagglutinin and neuraminidase in influenza virus) and the lipid bilayer. This could lead to conformational changes in these proteins.[1][2]

-

Inhibition of Viral Attachment and Replication: By altering the structure of the viral envelope and its associated proteins, AMC may inhibit the attachment of the virus to host cells and subsequent replication.[3]

-

Morphological Changes: Electron microscopy studies have revealed that exposure to a combination of this compound and 2,4-dichlorobenzyl alcohol (DCBA) induces extensive clumping and morphological changes in the spike configuration of influenza A virus, although overt destruction of the viral membrane was not observed.[1][4]

It is important to note that the virucidal action of AMC appears to be selective for enveloped viruses, with significantly less or no activity against non-enveloped viruses such as rhinoviruses and adenoviruses.[1] This selectivity strongly supports the hypothesis that the primary target of AMC is the viral lipid envelope.

Logical Diagram of Proposed Mechanism```dot

Caption: Experimental workflow for assessing the virucidal activity of this compound.

Virucidal Assay Procedure

-